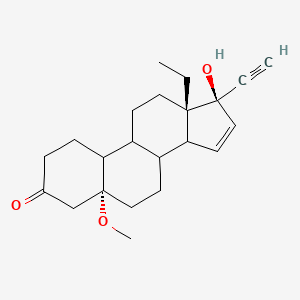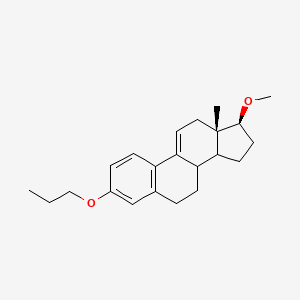
Memantine-d6 HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CAS Number: 41100-52-1 (unlabeled)
Aplicaciones Científicas De Investigación
Analytical Method Development
Memantine HCl, an N-methyl-D-aspartate receptor antagonist, is used in the management of Alzheimer's disease. Analytical methods, including high-performance liquid chromatography (HPLC) and ultraviolet (UV) spectrophotometry, have been developed for its quantitative determination. These methods are validated for their accuracy, precision, and stability, providing a reliable approach for routine analysis of Memantine HCl in pharmaceutical preparations (Lodoe Choezom et al., 2022).
Blood-Brain Barrier Transport
Research has investigated the transport of Memantine across the blood-brain barrier using human brain models like hCMEC/D3 cells. This study is crucial for understanding Memantine's distribution in the brain, which is essential for its effectiveness in treating Alzheimer's disease (K. Higuchi et al., 2015).
Potential Treatment for Down Syndrome
Memantine has been explored as a potential treatment for Down syndrome. A pilot randomized controlled trial aimed to assess whether Memantine could improve cognitive functions in individuals with Down syndrome, given its efficacy in Alzheimer's disease (R. Boada et al., 2012).
Memantine in Alzheimer's Disease
Several studies have examined Memantine's role in Alzheimer's disease, particularly its effects on brain activity and memory. For instance, its impact on resting state default mode network activity in Alzheimer’s patients has been explored to understand its mechanism of action (Marco Lorenzi et al., 2011).
Neuroprotective Role in Cancer Treatment
Memantine's neuroprotective role has been studied in the context of cancer treatment. It has shown promise in preventing cognitive deficits in rats treated with intrathecal methotrexate, suggesting its potential application in protecting cancer patients from treatment-related cognitive impairment (P. Cole et al., 2013).
Effect on Amyloid-β Peptides
Research indicates that Memantine may reduce the production of amyloid-β peptides, which are crucial in Alzheimer's disease pathology. This reduction is linked to the modulation of amyloid precursor protein trafficking, offering insights into Memantine’s therapeutic mechanism in Alzheimer's disease (Kaori Ito et al., 2017).
Pharmacokinetics and Bioequivalence
Studies have been conducted to understand the pharmacokinetics and bioequivalence of different Memantine formulations, which is vital for ensuring consistent and effective drug delivery in patients (Y. Maekawa et al., 2019).
Glutamatergic and Cholinergic Approaches in Alzheimer's
The rationale for combining glutamatergic and cholinergic approaches, including the use of Memantine, in Alzheimer's disease treatment has been explored, highlighting the need for optimizing existing medications for patient benefit (P. Francis et al., 2012).
Propiedades
Fórmula molecular |
C12H15D6N.HCl |
|---|---|
Peso molecular |
221.8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




